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Compound of Interest

Compound Name:
4-Fluoro-3-

nitrobenzenesulfonamide

Cat. No.: B030519 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound 4-Fluoro-3-nitrobenzenesulfonamide, a key intermediate in the synthesis of

various pharmaceutical agents. This document details available Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols

utilized for their acquisition.

Core Spectroscopic Data
The following tables summarize the available quantitative spectroscopic data for 4-Fluoro-3-
nitrobenzenesulfonamide.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

8.52 dd Aromatic CH

8.20 dq Aromatic CH

7.84 dt Aromatic CH

7.73 s SO₂NH₂
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Solvent: DMSO-d₆, Instrument Frequency: 400 MHz

Table 2: Mass Spectrometry Data

Parameter Value

Molecular Weight 220.18 g/mol

Exact Mass 219.99540598 Da[1]

Monoisotopic Mass 219.99540598 Da[1]

Note: Experimental ¹³C NMR and IR spectral data for 4-Fluoro-3-nitrobenzenesulfonamide
are not readily available in publicly accessible databases. Researchers are advised to acquire

this data experimentally. Predicted ¹³C NMR and typical IR absorption ranges for the functional

groups present are discussed in the experimental protocols section.

Experimental Protocols
Detailed methodologies for the acquisition of the cited and anticipated spectroscopic data are

provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The ¹H NMR spectrum was recorded on a 400 MHz spectrometer using

deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent.[2]

¹³C NMR Spectroscopy (General Protocol): Due to the presence of fluorine, the ¹³C NMR

spectrum of 4-Fluoro-3-nitrobenzenesulfonamide will exhibit C-F coupling. Standard proton-

decoupled ¹³C NMR experiments can be complex to interpret due to these long-range

couplings. For unambiguous assignments, it is recommended to perform both proton-

decoupled and ¹⁹F-decoupled ¹³C NMR experiments.

Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.5-0.7 mL of a

suitable deuterated solvent (e.g., DMSO-d₆).

Instrumentation: A multinuclear NMR spectrometer operating at a frequency of 100 or 125

MHz for ¹³C is recommended. A probe capable of ¹⁹F decoupling is essential for the ¹⁹F-
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decoupled experiment.

Data Acquisition: Acquire a standard proton-decoupled ¹³C spectrum. Subsequently, acquire

a ¹⁹F-decoupled ¹³C spectrum.

Data Processing: Process the FID files with appropriate Fourier transformation and phase

correction. The chemical shifts should be referenced to the solvent peak.

Infrared (IR) Spectroscopy (General Protocol)
The IR spectrum of solid 4-Fluoro-3-nitrobenzenesulfonamide can be obtained using the

potassium bromide (KBr) pellet method or as a thin solid film.

KBr Pellet Method:

Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr

powder in an agate mortar and pestle.

Press the mixture into a transparent pellet using a hydraulic press.

Record the spectrum using an FT-IR spectrometer.

Thin Solid Film Method:

Dissolve a small amount of the solid sample in a volatile solvent (e.g., acetone or

methylene chloride).

Apply a drop of the solution to a salt plate (e.g., NaCl or KBr).

Allow the solvent to evaporate, leaving a thin film of the compound.

Record the spectrum.[3]

Expected Absorptions:

N-H stretch (sulfonamide): 3300-3200 cm⁻¹

C-H stretch (aromatic): 3100-3000 cm⁻¹

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://www.benchchem.com/product/b030519?utm_src=pdf-body
https://www.orgchemboulder.com/Technique/Procedures/IR/IRsolid.shtml
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b030519?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


N=O stretch (nitro group): 1550-1500 cm⁻¹ (asymmetric) and 1350-1300 cm⁻¹ (symmetric)

S=O stretch (sulfonamide): 1350-1300 cm⁻¹ (asymmetric) and 1160-1140 cm⁻¹ (symmetric)

C-F stretch: 1250-1000 cm⁻¹

Mass Spectrometry (MS)
Mass spectral data can be obtained using various ionization techniques such as Electrospray

Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g.,

methanol or acetonitrile).

Instrumentation: A mass spectrometer (e.g., Q-TOF, Orbitrap, or Triple Quadrupole)

equipped with an ESI or APCI source.

Data Acquisition: Infuse the sample solution into the mass spectrometer. Acquire the mass

spectrum in positive or negative ion mode. For structural confirmation, tandem mass

spectrometry (MS/MS) can be performed to obtain fragmentation patterns.

Data Analysis: Determine the molecular ion peak ([M+H]⁺ or [M-H]⁻) and compare the

measured mass-to-charge ratio (m/z) with the calculated exact mass.

Visualized Experimental Workflows
The following diagrams illustrate the general workflows for the spectroscopic analyses

described.
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Sample Preparation (KBr Pellet) Data Acquisition Data Processing
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IR Spectroscopy Experimental Workflow (KBr Method)
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Mass Spectrometry Experimental Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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